![molecular formula C22H18N2O4 B126745 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid CAS No. 294891-81-9](/img/structure/B126745.png)

2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid

Overview

Description

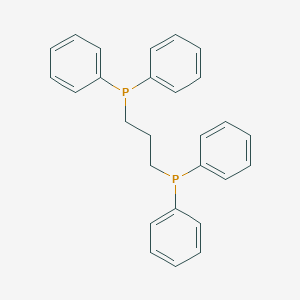

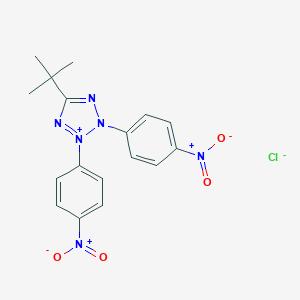

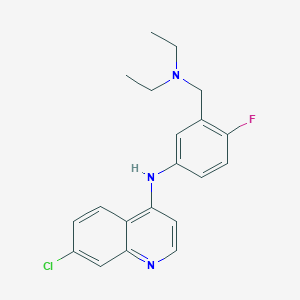

The compound “2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid” is also known as Dvl-PDZ Domain Inhibitor II or Wnt Pathway Inhibitor IV . It controls the biological activity of Dvl-PDZ and is primarily used for Protease Inhibitors applications . Its molecular formula is C22H18N2O4 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-amino benzoic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . The synthesized 2-amino benzoic acid derivatives were screened in vitro for their antibacterial activity against Gram-positive S. aureus, B. subtilis and Gram-negative E. coli and in vitro antifungal activity against C. albicans and A. niger .Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 374.389 Da and the monoisotopic mass is 374.126648 Da .Scientific Research Applications

Wnt Signaling Disrupter

BML-286 is known to disrupt Wnt signaling . It does this by binding to the PDZ domain of dishevelled . This disruption of Wnt signaling has various implications in scientific research, particularly in the study of cellular processes and disease mechanisms.

Cancer Cell Growth Inhibitor

BML-286 has been found to inhibit the growth of cancer cells . Specifically, it has been shown to suppress the Wnt pathway-dependent growth of prostate cancer PC-3 cells . This makes BML-286 a valuable compound in cancer research.

Modulator of Receptor Activity

BML-286 has been found to interact with and modulate the activity of certain receptors, such as the serotonin and dopamine receptors . This suggests potential applications in neuroscience and pharmacology research.

Ion Channel Activity Modulator

In addition to receptor modulation, BML-286 has also been found to modulate the activity of certain ion channels, such as the potassium and calcium channels . This could have implications in the study of neurological disorders and cardiac function.

In Vivo Wnt Signaling Suppressor

BML-286 has been shown to suppress Wnt signaling in vivo, in systems such as the Xenopus embryo and mouse hyaloids vessel system . This suggests potential applications in developmental biology research.

Biochemistry and Physiology Research

BML-286 is a derivative of benzoic acid used in many different areas of research, including biochemistry and physiology . Its diverse applications make it a versatile tool in these fields.

Mechanism of Action

Target of Action

The primary targets of BML-286 are the ATPase components of the BAF complex, SMARCA4 and SMARCA2 . These are key components of the BRG/Brahma-associated factors (BAF) family of chromatin remodeling complexes . The BAF complex regulates the chromatin landscape of the genome, controlling the accessibility of gene-control elements and allowing for the binding of transcription factors .

Mode of Action

BML-286 disrupts Wnt signaling by binding to the PDZ domain of dishevelled . This interaction blocks Wnt3a-induced transcription activity and suppresses the Wnt pathway-dependent growth of prostate cancer PC-3 cells .

Biochemical Pathways

The compound primarily affects the Wnt signaling pathway . By inhibiting the ATPase components of the BAF complex, BML-286 alters the chromatin landscape, leading to lineage-specific changes in chromatin accessibility . This results in the disruption of Wnt signaling, which plays a crucial role in cell growth and differentiation .

Result of Action

The action of BML-286 leads to the suppression of the Wnt pathway-dependent growth of certain cancer cells . For instance, it has been shown to suppress the growth of prostate cancer PC-3 cells . Moreover, BML-286 has demonstrated efficacy in multiple cell line and primary human tumor-derived xenograft models .

properties

IUPAC Name |

2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21(26)24-19-12-5-4-11-18(19)22(27)28/h1-12,14H,13H2,(H,23,25)(H,24,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGIRQUECFHUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411073 | |

| Record name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |

CAS RN |

294891-81-9 | |

| Record name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)